molecular formula C12H7ClN2O B14623219 Oxepino[2,3-b]quinoxaline, 3-chloro- CAS No. 55371-04-5

Oxepino[2,3-b]quinoxaline, 3-chloro-

Cat. No.: B14623219
CAS No.: 55371-04-5
M. Wt: 230.65 g/mol
InChI Key: VAZKFKYOJJCXAD-UHFFFAOYSA-N
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Description

3-Chloro-oxepino[2,3-b]quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with an oxepine ring and a chlorine substituent at the 3-position.

Properties

CAS No.

55371-04-5

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

3-chlorooxepino[3,2-b]quinoxaline

InChI

InChI=1S/C12H7ClN2O/c13-8-5-6-11-12(16-7-8)15-10-4-2-1-3-9(10)14-11/h1-7H

InChI Key

VAZKFKYOJJCXAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=COC3=N2)Cl

Origin of Product

United States

Preparation Methods

Protocol:

  • Propargylation and Alkenylation :

    • Indenoquinoxalinone is propargylated using propargyl alcohol in DMF with sodium hydride (0°C, 1 hour).
    • Subsequent alkenylation with alkenyl bromides (e.g., allyl bromide) at 0°C for 1 hour yields O-alkenylated propargyl ethers.
  • RCEYM with Grubbs II Catalyst :

    • The alkenylated propargyl ether is treated with Grubbs II catalyst (20 mol%) in toluene at 90°C for 12–48 hours.
    • Yield : 57% for oxepino[2,3-b]quinoxaline derivatives.
Parameter Condition
Catalyst Grubbs II (20 mol%)
Solvent Toluene
Temperature 90°C
Reaction Time 12–48 hours
Key Intermediate O-Alkenylated Propargyl Ether

Advantages :

  • High regioselectivity for oxepine formation.
  • Tolerates diverse substituents on the quinoxaline core.

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the formation of the quinoxaline backbone while integrating the oxepine ring. A 2016 study synthesized analogous quinoxalines using microwave conditions:

Protocol:

  • Reactants :
    • 3-Chloro-1,2-diaminobenzene and α-keto esters (e.g., ethyl glyoxylate).
  • Conditions :
    • Microwave irradiation (150°C, 20 minutes) in acetic acid.
    • Post-reaction chlorination with POCl₃ (neat, 110°C, 2 hours).
Parameter Condition
Chlorinating Agent POCl₃
Solvent Neat (solvent-free)
Temperature 110°C
Yield 68–72%

Key Insight :
Microwave methods reduce reaction times from hours to minutes, minimizing side reactions.

One-Pot Chlorination of Hydroxy Precursors

This approach involves synthesizing 2,3-dihydroxyquinoxaline intermediates followed by chlorination. A Chinese patent (CN108191778B) outlines a scalable one-pot method:

Protocol:

  • Intermediate Synthesis :
    • React 4-chloro-o-phenylenediamine with oxalic acid in toluene using silica gel (200–300 mesh) as a catalyst (110°C, 5 hours).
  • Chlorination :
    • Add phosphorus oxychloride (POCl₃) and DMF directly to the reaction mixture.
    • Heat at 110°C for 1 hour.
Parameter Condition
Catalyst Silica gel (200–300 mesh)
Chlorinating Agent POCl₃ (10 equiv.)
Solvent Toluene
Yield 85–92%

Advantages :

  • Eliminates intermediate purification, enhancing industrial feasibility.

Nucleophilic Aromatic Substitution

Chlorine can be introduced via displacement of leaving groups (e.g., methoxy or hydroxy). A 2006 study achieved 3-chloro substitution using 2-naphthol:

Protocol:

  • Substrate : 2-Chloro-3-methoxyquinoxaline.
  • Reaction :
    • Heat with 2-naphthol in pyridine (130°C, 3 hours).
    • Yield : 58% for 2-chloro-3-(2-naphthyloxy)quinoxaline.

Adaptation for Oxepino Systems :

  • Replace naphthol with a diol to form the oxepine ring.

Comparative Analysis of Methods

Method Yield Temperature Catalyst Key Limitation
RCEYM 57% 90°C Grubbs II High catalyst cost
Microwave 72% 150°C None Limited substrate scope
One-Pot Chlorination 92% 110°C Silica gel Requires excess POCl₃
Nucleophilic Substitution 58% 130°C Pyridine Low regioselectivity

Emerging Techniques

  • Photocatalytic Chlorination : Recent studies (2025) explore visible-light-mediated chlorination using CCl₄ and Ru(bpy)₃²⁺, achieving 78% yield for analogous chloroquinoxalines.
  • Enzymatic Cyclization : Pilot-scale trials use lipases to catalyze oxepine ring formation under mild conditions (pH 7, 37°C).

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "Oxepino[2,3-b]quinoxaline, 3-chloro-":

3-chloro-5-substituted-quinoxalin-2-amine derivative

  • Anti-inflammatory Agent : 3-chloro-5-substituted-quinoxalin-2-amine derivatives have therapeutic potential for inflammatory diseases due to their inhibitory activity against sphingosyl phosphorylcholine (SPC) receptor activity .
  • Skin Disease Treatment : These derivatives may be effective against atopic dermatitis and other skin diseases resulting from excessive cell division and proliferation induced by SPC . They can also treat inflammation, itching, and skin infections associated with atopic dermatitis .
  • Scarring Prevention and Wound Healing : The derivatives can prevent unwanted scarring and facilitate wound healing after injury by inhibiting excessive cell division and proliferation during wound healing .
  • Reduction of Inflammation : In tetradecanoylphorbol acetate (TPA)-induced inflammatory response tests, these derivatives reduced ear edema and inhibited MPO activity, showing comparable results to hydrocortisone .
  • Modulator of Chemotaxis-Mediated Symptoms : These derivatives can strongly inhibit the migration of endothelial cells or immune cells induced by SPC. As such, they can be used as a modulator of chemotaxis-mediated symptoms . This can inhibit angiogenesis caused by the migration of endothelial cells and control the amplification of immune response to antigens from outside .

2,3-Bis(phenylamino) Quinoxaline Derivatives

  • Antimicrobial Properties : Quinoxaline derivatives have antimicrobial properties against Gram-positive, Gram-negative, and Mycobacterium species . Two quinoxaline derivatives exhibited significant activity against most strains of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium/E. faecalis (VRE) strains . They also demonstrated effectiveness in preventing S. aureus and E. faecalis biofilm formation compared to several other antibiotics .

Other Quinoxaline Derivatives

  • The compound benzo[4,5]oxepino[2,3-b] quinoxaline is a photoproduct of benzo[a]phenazine-7 .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Effects

Table 1: Key Structural Differences Among Quinoxaline Derivatives
Compound Fused Ring Substituent(s) Key Features
3-Chloro-oxepino[2,3-b]quinoxaline Oxepine (7-membered, O) 3-Cl Oxygen atom in fused ring; potential solvent-independent photochemical behavior
2-Chloro-6H-indolo[2,3-b]quinoxaline Indole (6-membered, N) 2-Cl Nitrogen-containing fused ring; MDR modulating activity
3-Iodo-2-phenylthieno[2,3-b]quinoxaline Thiophene (5-membered, S) 3-I, 2-Ph Sulfur atom enhances π-conjugation; synthesized via iodocyclization
2-Chloro-3-(trifluoromethyl)quinoxaline None (simple quinoxaline) 2-Cl, 3-CF₃ Electron-withdrawing CF₃ group; used in medicinal chemistry

Key Observations :

  • Oxepine vs. Indole/Thiophene : The oxepine ring introduces a larger, oxygenated heterocycle, which may reduce planarity compared to indole or thiophene-fused systems, affecting π-π stacking interactions in biological systems .

Key Observations :

  • The synthesis of oxepinoquinoxalines may face challenges in forming the seven-membered oxepine ring, unlike the more straightforward five- or six-membered fused systems .
  • Palladium catalysis is a common strategy for fused quinoxalines, but the oxepine variant might require tailored conditions .

Electronic and Photochemical Properties

Table 3: Comparative Electronic Properties
Compound HOMO Energy (eV) Band Gap (eV) Solvent Sensitivity
6-(4-Methoxyphenyl)-indolo[2,3-b]quinoxaline -5.2 2.8 Moderate
3-Chloro-oxepino[2,3-b]quinoxaline (inferred) Likely lower Wider Low (quantum yield independent of solvent)
Thieno[2,3-b]quinoxalines -4.9 2.5 High (sulfur enhances polarizability)

Key Observations :

  • The oxepine ring’s oxygen atom may raise HOMO energy compared to sulfur-containing analogs but lower it relative to nitrogen-containing indoloquinoxalines .
  • Solvent-independent photoisomerization (observed in oxepino[2,3-b]quinoxaline) suggests stability in diverse media, advantageous for optoelectronic applications .

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